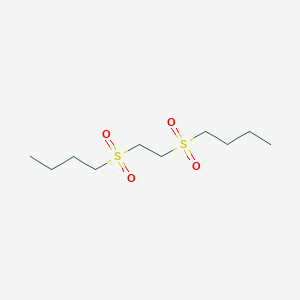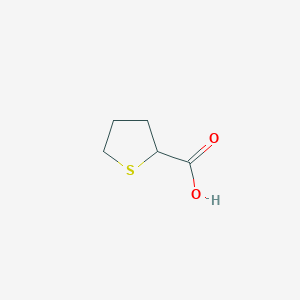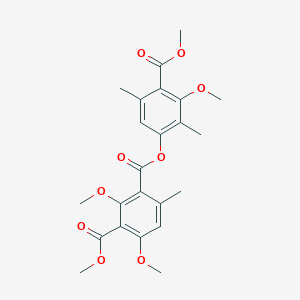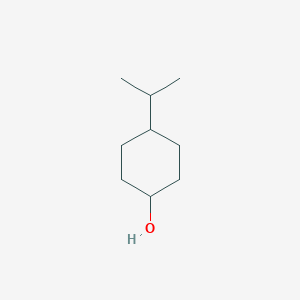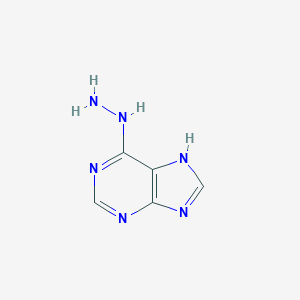
6-Hydrazinopurine
Overview
Description
6-Hydrazinopurine, with the chemical formula C5H6N6, is a purine derivative characterized by the presence of a hydrazine functional group.
Mechanism of Action
Target of Action
The primary target of 6-Hydrazinopurine is the c-Src kinase . This kinase plays a central role in controlling a myriad of fundamental cellular processes, including cell proliferation, adhesion, migration, and invasion . It is often overexpressed and/or aberrantly activated in a variety of human tumors .
Mode of Action
This compound acts as an ATP-competitive inhibitor of c-Src kinase . It selectively inhibits c-Src with an IC₅₀ of 0.38 μM among a panel of 14 diverse tyrosine kinases . The compound potently inhibits c-Src phosphorylation and c-Src-dependent signal transduction .
Biochemical Pathways
The inhibition of c-Src kinase by this compound affects multiple biochemical pathways. It results in the inhibition of cell proliferation, migration, and invasion in human breast cancer MDA-MB-231 cells . The anti-proliferative activity of this compound is ascribed to its capability to arrest cells in the G1 phase, while its anti-motility activity is related to the suppression of MMP2/9 and HGF secretion .
Result of Action
This compound exhibits potent activity against tumor growth as well as metastasis of human breast cancer MDA-MB-435 xenograft beard in nude mice . This is accompanied by reduced Src/FAK signaling in tumor tissue . Therefore, this compound could potentially be developed as a lead candidate against breast cancers with elevated Src tyrosine kinase activity .
Biochemical Analysis
Biochemical Properties
6-Hydrazinopurine plays a significant role in biochemical reactions, particularly those involving enzyme interactions. One of the key enzymes that interact with this compound is adenine aminohydrolase. This enzyme catalyzes the hydrolytic deamination of adenine to hypoxanthine. Studies have shown that this compound can act as a substrate for adenine aminohydrolase, leading to the formation of 6-hydroxypurine . Additionally, this compound has been found to inhibit the activity of xanthine oxidase, an enzyme involved in the catabolism of purines to uric acid . This inhibition can have significant implications for the regulation of purine metabolism and the treatment of conditions such as gout.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. This compound exerts its effects by interfering with cell signaling pathways, particularly those involving the Src kinase . By inhibiting Src kinase activity, this compound disrupts downstream signaling pathways that are crucial for cell survival and proliferation. Additionally, this compound has been found to affect gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, this compound acts as a competitive inhibitor of xanthine oxidase by binding to the enzyme’s active site and preventing the conversion of hypoxanthine to xanthine . This binding interaction is facilitated by the structural similarity between this compound and the enzyme’s natural substrates. Additionally, this compound has been shown to inhibit the activity of Src kinase by binding to its ATP-binding site, thereby blocking the phosphorylation of downstream targets . This inhibition leads to the suppression of cell proliferation and migration.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to the accumulation of reactive oxygen species (ROS) and oxidative stress in cells . This oxidative stress can result in DNA damage, protein oxidation, and lipid peroxidation, ultimately affecting cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and toxicity. In rodent models, low to moderate doses of this compound have been shown to inhibit tumor growth and metastasis without causing significant adverse effects . High doses of this compound can lead to toxicity, manifesting as weight loss, organ damage, and hematological abnormalities . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to purine metabolism. This compound can be metabolized by adenine aminohydrolase to form 6-hydroxypurine, which can then enter the purine salvage pathway . Additionally, this compound can inhibit the activity of xanthine oxidase, thereby affecting the catabolism of purines to uric acid . These interactions with key enzymes in purine metabolism can influence metabolic flux and the levels of various metabolites, including hypoxanthine, xanthine, and uric acid.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be transported into cells via nucleoside transporters, which facilitate the uptake of purine and pyrimidine analogs . Once inside the cell, this compound can bind to various intracellular proteins, including enzymes and transcription factors, affecting their activity and localization . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, this compound interacts with enzymes involved in purine metabolism, such as adenine aminohydrolase and xanthine oxidase . In the nucleus, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydrazinopurine can be synthesized through several methods. One common approach involves the reaction of 6-chloropurine with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows: [ \text{C5H4N4Cl} + \text{N2H4} \rightarrow \text{C5H6N6} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes the use of solvents such as ethanol or methanol to facilitate the reaction and subsequent purification steps, including recrystallization .
Chemical Reactions Analysis
Types of Reactions: 6-Hydrazinopurine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-nitrosopurine using oxidizing agents like manganese dioxide.
Reduction: Catalytic hydrogenation of this compound can yield adenine.
Substitution: It reacts with alkyl halides to form alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in an organic solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 6-Nitrosopurine
Reduction: Adenine
Substitution: Alkylated purine derivatives.
Scientific Research Applications
6-Hydrazinopurine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various purine derivatives.
Biology: It is used in studies involving nucleic acid analogs.
Industry: It is utilized in the development of novel pharmaceuticals and as a tool in molecular biology studies
Comparison with Similar Compounds
6-Mercaptopurine: An antineoplastic agent used to treat acute lymphocytic leukemia.
6-Thioguanine: Another purine analog used in the treatment of leukemia.
6-Hydroxylaminopurine: A compound that can be oxidized to 6-nitrosopurine.
Comparison: 6-Hydrazinopurine is unique due to its hydrazine functional group, which imparts distinct chemical reactivity compared to other purine derivatives. Unlike 6-Mercaptopurine and 6-Thioguanine, which are primarily used as chemotherapeutic agents, this compound has broader applications, including antiviral activity and use as a molecular biology tool .
Properties
IUPAC Name |
7H-purin-6-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-11-5-3-4(8-1-7-3)9-2-10-5/h1-2H,6H2,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEISQYNCXVHTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202374 | |
| Record name | Purine, 6-hydrazino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5404-86-4 | |
| Record name | 6-Hydrazinyl-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5404-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydrazino-purine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005404864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydrazinopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Purine, 6-hydrazino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDRAZINO-PURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PX9EKA7KY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While a precise mechanism of action for 6-Hydrazinopurine isn't fully elucidated in the provided research, several key findings provide insight:
- Adenine Aminohydrolase Inhibition: this compound acts as a competitive inhibitor of adenine aminohydrolase, an enzyme involved in purine metabolism. [] This inhibition suggests interference with adenine and related purine nucleoside conversion, potentially impacting DNA/RNA synthesis and cellular processes.
- Unstable DNA Adduct Formation: Research shows this compound forms from the reduction of a transient triazene adduct created by the reaction of the benzenediazonium ion (a metabolite of the carcinogen N-nitroso-N-methylaniline) with adenine in DNA. [] This suggests this compound itself might not be the primary actor but rather a breakdown product of DNA damage.
- Antitumor Activity: Derivatives of this compound, particularly 6-N-(Nitroso)hydroxylaminopurine, exhibit inhibitory activity against murine tumors and leukemias. [] This points towards potential applications in cancer treatment, though specific mechanisms remain unclear.
A:
ANone: The research highlights several synthetic pathways for this compound and its derivatives:
- From 6-Chloropurine: Reacting 6-chloropurine with hydrazine hydrate yields this compound. [, ]
- From 9-substituted 1-aminoadenines: Reacting 9-substituted 1-aminoadenines (methyl or benzyl) with hydrazine yields 6-hydrazinopurines alongside other products. The reaction conditions, particularly the solvent, influence the product ratio. []
- From 2'-deoxyadenosine: A multi-step synthesis starting from 2'-deoxyadenosine leads to various 6-substituted purine 2'-deoxyribosides, including this compound 2'-deoxyriboside. []
ANone: Several studies indicate the impact of structural modifications on the biological activity of this compound derivatives:
- 6-N-(Nitroso)hydroxylaminopurine: This derivative demonstrates inhibitory activity against several mouse tumors and leukemias, suggesting the importance of the N-nitrosohydroxylamine group for anticancer activity. []
- 6-Mercaptopurine 2'-deoxyriboside: This compound, synthesized from this compound 2'-deoxyriboside, displays antitumor activity against ascites Sarcoma 180 and Nakahara-Fukuoka sarcoma in mice. [] This finding highlights the influence of the sugar moiety and the 6-mercapto group on anticancer activity.
- 2,8-disubstituted 1,2,4-triazolo[5,1-i]purines: Synthesized from this compound precursors, these compounds demonstrate the feasibility of creating diverse structures with potential biological activities by further modifications. []
- Antitumor activity: 6-N-(Nitroso)hydroxylaminopurine shows inhibitory activity against murine tumors and leukemias, suggesting potential as an anticancer agent. []
- 6-Mercaptopurine 2'-deoxyriboside: This derivative demonstrates antitumor activity against ascites Sarcoma 180 and Nakahara-Fukuoka sarcoma in mice, highlighting the impact of structural modifications on biological activity. []
- This compound 2'-methyl ribonucleosides and 5'-monophosphate prodrugs: While specific data is not provided, these compounds are mentioned as potent hepatitis C virus inhibitors. []
A: * High-resolution mass spectrometry: This method is crucial for identifying and confirming the structure of this compound, particularly when formed as a transient or unstable product. []* HPLC with fluorescence detection: Used to isolate and quantify the hydrazone derivative of this compound after derivatization with a fluorophore, allowing for sensitive detection and analysis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(2-hydroxyphenoxy)acetate](/img/structure/B103234.png)
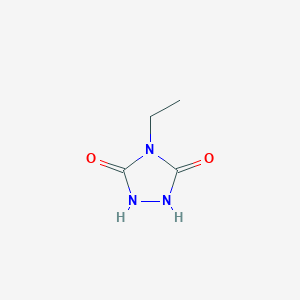

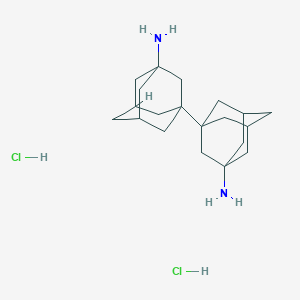
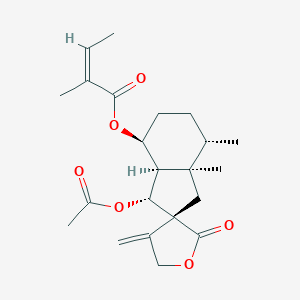
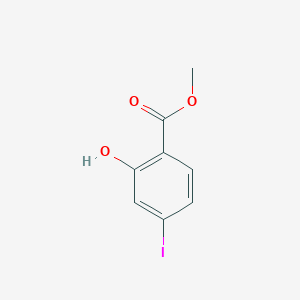
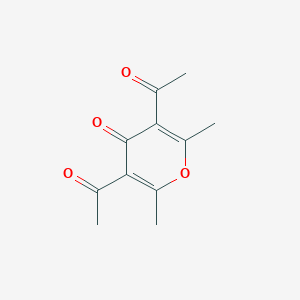
![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)
